molecular formula C10H20N2 B13000360 1-Azaspiro[4.5]decan-8-ylmethanamine

1-Azaspiro[4.5]decan-8-ylmethanamine

Cat. No.: B13000360
M. Wt: 168.28 g/mol
InChI Key: QLNWRXDVJZBUFT-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic Synthesis

Spirocyclic scaffolds are increasingly recognized as "privileged" structures in modern organic synthesis and drug discovery. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, which can lead to more specific and potent interactions with biological targets such as enzymes and receptors. nih.gov This controlled orientation of substituents can enhance binding affinity and selectivity, crucial attributes for the development of effective therapeutics. acs.org

The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule. enamine.net This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. enamine.net Furthermore, the introduction of sp³-rich spirocyclic moieties often leads to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to their flatter, aromatic counterparts. nih.gov The move away from planar structures towards more three-dimensional molecules is a key trend in contemporary drug design, aimed at exploring novel chemical space and improving the developability of new drug candidates. acs.orgnih.gov

The synthesis of these complex structures has historically been a challenge, but recent advancements in synthetic methodologies have made a wide variety of spirocyclic scaffolds more accessible to medicinal chemists. nih.gov These developments have been instrumental in the inclusion of spirocycles in a number of approved drugs and a growing number of clinical candidates. nih.gov

Overview of Azaspiro[4.5]decane Frameworks and Their Structural Diversity

The azaspiro[4.5]decane framework, which consists of a cyclopentane (B165970) ring fused to a piperidine (B6355638) ring at a spiro-carbon, represents a versatile and valuable scaffold in medicinal chemistry. The nitrogen atom in the piperidine ring provides a handle for further functionalization and can also participate in crucial interactions with biological targets. The structural diversity within this class of compounds is vast, arising from variations in substitution patterns on both the cyclopentane and piperidine rings, as well as the position of the nitrogen atom within the spirocycle.

For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders. nih.gov In another example, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel and selective agonists for the delta opioid receptor, highlighting the potential of this scaffold in the development of new pain therapeutics. nih.gov The ability to introduce various functional groups at different positions on the azaspiro[4.5]decane core allows for the fine-tuning of the pharmacological properties of these molecules.

The synthesis of these frameworks can be achieved through various routes, including novel cyclization strategies and the functionalization of pre-existing spirocyclic ketones. acs.org The development of efficient synthetic methods is crucial for exploring the full potential of the azaspiro[4.5]decane scaffold in drug discovery.

Positioning of 1-Azaspiro[4.5]decan-8-ylmethanamine within Azaspirocyclic Amine Research

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features position it as a compound of significant interest within the broader field of azaspirocyclic amine research. The presence of a primary aminomethyl group (-CH₂NH₂) at the 8-position of the 1-azaspiro[4.5]decane core suggests its potential as a versatile building block for the synthesis of more complex molecules.

The aminomethyl group can serve as a key pharmacophoric element or as a point of attachment for further chemical modifications. Primary amines are known to participate in a variety of biological interactions and are common features in many bioactive molecules. The synthesis of such a compound could potentially be achieved through the reduction of a corresponding nitrile or amide, or via the aminomethylation of a suitable precursor.

The research on related aminomethylated spirocyclic compounds underscores the potential utility of this structural motif. For example, aminomethyl-substituted heterocycles are known to possess a wide range of biological activities. researchgate.net Therefore, this compound represents a promising, yet underexplored, scaffold that warrants further investigation for its potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-azaspiro[4.5]decan-8-ylmethanamine

InChI

InChI=1S/C10H20N2/c11-8-9-2-5-10(6-3-9)4-1-7-12-10/h9,12H,1-8,11H2

InChI Key

QLNWRXDVJZBUFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)CN)NC1

Origin of Product

United States

Derivatization and Functionalization of the 1 Azaspiro 4.5 Decan 8 Ylmethanamine Scaffold

Strategies for Divergent α-C(sp³)–H Functionalization of Cyclic Amines

The direct functionalization of α-C(sp³)–H bonds in cyclic amines represents a highly atom-economical and efficient method for molecular elaboration. nih.gov These strategies are of considerable synthetic value as they allow for the modification of readily available parent heterocycles into more complex and valuable derivatives. nih.gov Several key chemical strategies have been developed for this purpose.

Traditional methods often involve multi-step sequences that use strong bases to generate reactive α-amino anions, which can then undergo alkylation or arylation, often mediated by transition metals. acs.org More contemporary approaches bypass the need for pre-functionalization. These include:

Oxidative C–H Functionalization: This strategy involves the oxidation of the cyclic amine to form an intermediate iminium ion. This electrophilic species is then susceptible to attack by a wide range of carbon-based nucleophiles, enabling the formation of a new carbon-carbon bond at the α-position. acs.org Electrochemical methods, such as Shono-type oxidation, are a well-established approach for generating these α-functionalized amines. researchgate.net

Photoredox Catalysis: Light-mediated photoredox strategies have emerged as a powerful tool for C–H functionalization, offering mild reaction conditions. acs.org

Biocatalytic Approaches: The use of enzymes provides a sustainable and highly selective method for α-C–H functionalization. For instance, an iron-based biocatalytic strategy has been developed for the enantioselective functionalization of saturated N-heterocycles through a carbene transfer reaction. acs.org

Hydride Transfer: A protecting-group-free approach for the α-functionalization of cyclic secondary amines has been developed. nih.gov This one-pot procedure uses an intermolecular hydride transfer to create an imine intermediate, which is subsequently captured by an organolithium nucleophile. nih.gov This method is notable for its operational simplicity and avoidance of transition metals. nih.gov

These diverse strategies are summarized in the table below.

Strategy Description Key Intermediates Typical Reagents/Catalysts
Oxidative Functionalization Oxidation of the amine to form an iminium ion, which is then trapped by a nucleophile. acs.orgIminium IonChemical oxidants, Electrochemical methods (Shono Oxidation). acs.orgresearchgate.net
Directed C–H Functionalization Use of a directing group to guide a metal catalyst to a specific C–H bond for activation.Metalated IntermediateTransition metals (e.g., Pd, Rh).
Photoredox Catalysis Use of a photocatalyst that, upon light absorption, initiates a single-electron transfer process to activate the C–H bond. acs.orgRadical CationRuthenium or Iridium photocatalysts, light source.
Enzymatic Functionalization Use of an enzyme to catalyze the enantioselective formation of a new bond at the α-carbon. acs.orgEnzyme-Carbene ComplexIron-based biocatalysts, diazo compounds. acs.org
Hydride Transfer A protecting-group-free method involving the generation of an imine intermediate via hydride abstraction. nih.govImineHydride acceptors (e.g., benzophenone), Organolithium nucleophiles. nih.gov

Late-Stage Functionalization of Azaspirodecane Derivatives

Late-stage functionalization (LSF) is a powerful synthetic strategy that introduces new chemical groups toward the end of a synthetic sequence. nih.gov This approach is particularly valuable in drug discovery as it allows for the rapid generation of diverse libraries of analogues from a common, complex core structure without resorting to laborious de novo synthesis. nih.govnih.gov For a scaffold like azaspirodecane, LSF can significantly accelerate the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. nih.gov

The primary advantages of applying LSF to azaspirodecane derivatives include:

Efficiency: LSF provides rapid access to novel analogues, which is crucial for time-sensitive drug discovery projects. scispace.com

Diversification: It allows for the introduction of a wide range of functional groups, enabling a thorough exploration of chemical space around the core scaffold. scispace.com This is particularly important for sp³-rich scaffolds, which occupy a different region of chemical space than typical flat, aromatic compounds. scispace.com

Property Optimization: Small structural modifications made via LSF can have a profound impact on a molecule's biological profile, including potency, selectivity, and metabolic stability. scispace.com For example, LSF can be used to block metabolically liable C-H bonds. scispace.com

Methodologies for LSF have advanced significantly, driven by progress in C–H functionalization, photoredox catalysis, and radical chemistry. nih.govscispace.com The development of LSF methods with high regioselectivity, broad scope, and excellent functional group tolerance is key to their successful application in medicinal chemistry programs. nih.gov

Introduction of Diverse Substituents onto the Azaspiro[4.5]decane Core

The versatility of the azaspiro[4.5]decane scaffold is demonstrated by the wide array of substituents that can be incorporated into its structure. Synthetic chemists have developed numerous routes to create derivatives with tailored properties. For example, a method to transform anilines into 1-azaspiro[4.5]decanes via oxidative dearomatization and a palladium-catalyzed aza-[3+2] cycloaddition has been reported, showcasing broad substrate compatibility. researchgate.net

Systematic modifications of related 1-oxa-8-azaspiro[4.5]decane skeletons have yielded compounds with varied functionalities, such as ethyl analogues, 3-methylene analogues, and 3-oxime analogues, which were evaluated as M1 muscarinic agonists. nih.gov Another study reported the synthesis of a series of 1-oxa-8-azaspiro[4.5]decane derivatives with nanomolar affinity for sigma-1 receptors. nih.gov The introduction of amide functionalities has also been explored, with a series of 1-azaspiro[4.5]decan-10-yl amides being prepared through a novel cyclization route to investigate their opioid receptor binding profile. nih.gov

The table below details examples of substituents introduced onto the azaspirodecane or closely related scaffolds.

Scaffold Type Substituent Introduced Synthetic Approach Resulting Compound Class
1-Azaspiro[4.5]decaneAmide group at C-10Novel cyclization route1-Azaspiro[4.5]decan-10-yl amides nih.gov
1-Oxa-8-azaspiro[4.5]decane2-Ethyl, 3-Methylene, 3-OximeSystematic modification of a parent ketoneM1 muscarinic agonists nih.gov
1-Oxa-8-azaspiro[4.5]decaneVarious aryl and alkyl groupsDesign and multi-step synthesisSelective sigma-1 receptor ligands nih.gov
1-Azaspiro[4.5]decanePyrrolidine (B122466) ringOxidative dearomatization and Pd-catalyzed aza-[3+2] cycloadditionFused heterocyclic systems researchgate.net
1-Thia-4,8-diazaspiro[4.5]decane(2-oxo-1,2-dihydroquinolin-4-yl)amino groupOne-pot reaction via Schiff base intermediateDual EGFR/BRAFV600E inhibitors nih.gov

Stereochemical Aspects of 1 Azaspiro 4.5 Decan 8 Ylmethanamine

Analysis of Stereogenic Centers within the Azaspiro[4.5]decane System

A stereogenic center, or chiral center, is an atom within a molecule that is bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers. youtube.comkhanacademy.org The 1-Azaspiro[4.5]decan-8-ylmethanamine molecule contains two primary stereogenic centers, leading to the possibility of multiple stereoisomers.

The key stereocenters are:

The Spirocyclic Carbon (C5): The carbon atom at the junction of the pyrrolidine (B122466) and cyclohexane (B81311) rings is a spirocenter. In the unsubstituted 1-azaspiro[4.5]decane, this spiroatom itself is not chiral due to the symmetry of the parent rings. However, substitution on the rings can render it a stereogenic center.

The C8 Carbon of the Cyclohexane Ring: The carbon atom at position 8, to which the methanamine group is attached, is a tetrahedral carbon bonded to four distinct groups:

A hydrogen atom.

The aminomethyl group (-CH₂NH₂).

The C7 carbon atom within the cyclohexane ring.

The C9 carbon atom within the cyclohexane ring.

The presence of these two stereogenic centers (C5 and C8) means that this compound can exist as four possible stereoisomers: two pairs of enantiomers. These pairs are diastereomers of each other.

Stereocenter LocationDescriptionNumber of Possible Configurations
C5 (Spirocenter)The carbon atom common to both the pyrrolidine and cyclohexane rings. Becomes stereogenic upon appropriate substitution.2 (R/S)
C8Carbon on the cyclohexane ring bearing the methanamine substituent. It is attached to four different groups.2 (R/S)
Total Possible Stereoisomers Up to 4 (2 pairs of enantiomers which are diastereomeric to each other)

Control of Enantiomeric and Diastereomeric Purity in Synthesis

Achieving high levels of enantiomeric and diastereomeric purity is a critical goal in the synthesis of complex molecules like 1-azaspiro[4.5]decane derivatives. Synthetic strategies often employ stereocontrolled reactions to selectively form one desired stereoisomer. stackexchange.com

Several approaches can be utilized to control the stereochemical outcome:

Chiral Auxiliaries: The use of a chiral auxiliary, a temporary chiral group attached to the starting material, can direct the stereochemical course of a reaction. For instance, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines has been shown to proceed with high levels of diastereocontrol in the synthesis of related dibenzoazaspiro compounds. nih.govua.es This auxiliary is typically removed in a later step to yield the enantiomerically enriched product.

Diastereoselective Reactions: These reactions create a new stereocenter with a specific configuration relative to an existing one. Cascade reactions, such as inter–intramolecular double Michael additions, can produce highly substituted cyclic systems with excellent diastereoselectivity. beilstein-journals.org

Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While specific examples for this compound are not prevalent, this method is a cornerstone of modern asymmetric synthesis.

MethodPrincipleApplication ExampleOutcome
Chiral AuxiliaryA removable chiral group guides the formation of a new stereocenter.Addition to chiral N-tert-butanesulfinyl imines for azaspiro compound synthesis. nih.govHigh diastereomeric purity.
Diastereoselective ReactionAn existing stereocenter directs the configuration of a newly formed stereocenter.Cascade Michael reactions to form highly substituted cyclohexanones. beilstein-journals.orgExcellent diastereoselectivity.
Asymmetric CatalysisA chiral catalyst selectively produces one enantiomer over the other.General method for producing enantiopure compounds.High enantiomeric excess (ee).

Methodologies for Absolute Configuration Determination of Azaspirodecane Compounds

Determining the absolute three-dimensional arrangement of atoms (the absolute configuration) of a chiral molecule is essential for understanding its interaction with other chiral entities, such as biological receptors. Several powerful analytical techniques are available for this purpose.

Single-Crystal X-ray Diffraction: This is often considered the definitive method for determining absolute configuration. springernature.comnih.gov The technique involves diffracting X-rays off a single crystal of the compound. thieme-connect.de The resulting diffraction pattern allows for the creation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom. springernature.compurechemistry.org The ability to determine the absolute structure relies on the phenomenon of anomalous scattering, which is more pronounced for heavier atoms. researchgate.netmit.edu However, modern methods have made it possible to confidently determine the absolute configuration of molecules containing only light atoms like oxygen, which is crucial for many organic compounds. mit.edu

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful alternative to X-ray crystallography, particularly for compounds that are difficult to crystallize. nih.govamericanlaboratory.com This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. americanlaboratory.comnih.gov The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations (often using Density Functional Theory, DFT) for a known enantiomer. nih.govfrontiersin.org A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the resulting diastereomeric species. stackexchange.compurechemistry.org The Mosher method is a classic example where a chiral reagent is reacted with the molecule of interest to form diastereomers whose NMR spectra can be analyzed to deduce the absolute configuration of the original chiral center.

Electronic Circular Dichroism (ECD): Similar to VCD, ECD (or simply CD) measures the differential absorption of circularly polarized light, but in the ultraviolet-visible region of the spectrum. purechemistry.orgfrontiersin.org It is particularly useful for molecules containing chromophores. The experimental ECD spectrum is compared with computationally predicted spectra to assign the absolute configuration. frontiersin.org

MethodologyPhasePrincipleAdvantagesLimitations
Single-Crystal X-ray DiffractionSolidAnalysis of X-ray scattering from a crystal lattice. researchgate.netProvides unambiguous 3D structure; considered the "gold standard". springernature.comnih.govRequires high-quality single crystals, which can be difficult to obtain. researchgate.net
Vibrational Circular Dichroism (VCD)SolutionDifferential absorption of polarized infrared light. nih.govDoes not require crystallization; applicable to a wide range of molecules. nih.govamericanlaboratory.comRequires quantum mechanical calculations for interpretation. nih.gov
Nuclear Magnetic Resonance (NMR)SolutionFormation of diastereomers with a chiral agent leads to distinct NMR signals. purechemistry.orgWidely available instrumentation; can be used for impure samples.Indirect method; requires chemical modification of the sample.
Electronic Circular Dichroism (ECD)SolutionDifferential absorption of polarized UV-Vis light. frontiersin.orgHighly sensitive for molecules with chromophores.Less universally applicable than VCD; also requires computational support. frontiersin.org

Computational and Mechanistic Investigations of 1 Azaspiro 4.5 Decan 8 Ylmethanamine

Density Functional Theory (DFT) Studies on Azaspirodecane Conformation and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For the 1-azaspiro[4.5]decane scaffold, DFT calculations are essential for determining the most stable three-dimensional arrangements (conformers) and understanding inherent reactivity.

The core of the 1-azaspiro[4.5]decane system consists of a piperidine (B6355638) ring fused via a spiro-carbon to a cyclopentane (B165970) ring. The conformational landscape is primarily dictated by the puckering of these two rings. The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. DFT calculations can precisely quantify the energy differences between the chair, boat, and twist-boat conformations. The fusion to the cyclopentane ring introduces additional constraints. The cyclopentane ring itself is not planar and exists in various puckered conformations, such as the envelope and twist forms.

DFT studies allow for the full geometry optimization of all possible conformers to locate the global energy minimum structure. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are commonly employed with basis sets like 6-311+G(d,p) to accurately model these systems. nih.gov Dispersion corrections (e.g., B3LYP-D3) are often included to better account for non-covalent interactions, which are critical in determining conformational preferences. preprints.org The influence of a solvent can be modeled using implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). preprints.orgnih.gov

Table 1: Hypothetical Relative Energies of 1-Azaspiro[4.5]decane Conformers Calculated by DFT

Conformer DescriptionPiperidine ConformationCyclopentane ConformationRelative Energy (kcal/mol)
Conf-1 (Global Minimum) ChairTwist0.00
Conf-2 ChairEnvelope0.85
Conf-3 Twist-BoatTwist4.50
Conf-4 Twist-BoatEnvelope5.20

Note: This table is illustrative, based on typical energy differences for saturated ring systems. Actual values would be derived from specific DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis of Azaspiro[4.5]decane Derivatives

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the conformational landscape, flexibility, and intermolecular interactions in a simulated environment (e.g., in water). nih.gov

For derivatives of 1-azaspiro[4.5]decane, MD simulations are invaluable for several reasons:

Conformational Sampling: MD can explore a wide range of possible conformations, identifying not only low-energy states but also the pathways and energy barriers for transitions between them. This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. researchgate.nettandfonline.com

Solvent Effects: By explicitly including solvent molecules, MD simulations provide a more realistic model of the hydration shell around the molecule and its influence on conformational preferences.

Binding Dynamics: When studying the interaction of an azaspirodecane derivative with a protein, MD simulations can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the role of water molecules in the binding site. nih.gov

A full conformational analysis can be performed by applying statistical methods, such as principal component analysis (PCA), to the MD trajectory. rsc.org This technique reduces the dimensionality of the complex atomic motions, allowing for the identification of the most significant collective movements and the characterization of distinct conformational sub-states. rsc.org For the azaspiro[4.5]decane scaffold, these analyses would highlight the correlated puckering motions of the two rings and the flexibility of substituents.

Table 2: Application of Molecular Dynamics in Analyzing Azaspiro[4.5]decane Derivatives

Analysis GoalMD Simulation OutputInsights Gained
Conformational Preference Trajectory of atomic coordinatesIdentification of predominant chair/twist/envelope conformers and their populations over time.
Flexibility Analysis Root-Mean-Square Fluctuation (RMSF)Pinpointing flexible regions of the molecule, such as the aminomethyl substituent.
Interaction Stability Intermolecular hydrogen bond analysisQuantifying the stability and lifetime of hydrogen bonds with a receptor or solvent.
Binding Pose Validation Root-Mean-Square Deviation (RMSD)Assessing the stability of a docked ligand pose within a protein's binding site. nih.gov

Mechanistic Elucidation of Key Reactions Involved in Azaspirodecane Formation

Computational chemistry plays a vital role in elucidating the step-by-step mechanisms of chemical reactions, including those used to synthesize the azaspirodecane core.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier (activation energy) that must be overcome for reactants to become products. Locating and characterizing the TS is fundamental to understanding reaction kinetics. DFT calculations are the primary tool for this analysis. nih.gov

The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.comyoutube.com By calculating the energies of the reactants, transition state, and products, a complete energy profile of the reaction can be constructed, allowing chemists to predict reaction feasibility and identify the rate-determining step. youtube.com For a multi-step synthesis of an azaspirodecane, each step would have its own transition state. nih.gov

Mapping a reaction pathway involves identifying all reactants, intermediates, transition states, and products for each step of a synthetic sequence. One efficient method for forming the 1-azaspiro[4.5]decane core is through an intramolecular hydroamination reaction. wikipedia.orgilpi.com This reaction involves the addition of an N-H bond across a carbon-carbon double bond within the same molecule and is often catalyzed by transition metals. wikipedia.orglibretexts.org

A plausible pathway to a 1-azaspiro[4.5]decane derivative using a lanthanide catalyst can be mapped as follows:

Catalyst Activation: The amine of the starting material (an aminoalkene) reacts with the lanthanide pre-catalyst (e.g., a lanthanocene complex) via protonolysis to generate the active metal-amido catalyst and release a ligand. libretexts.org

Intramolecular Cyclization (Alkene Insertion): The alkene portion of the substrate coordinates to the metal center of the active catalyst. This is followed by the key cyclization step, where the alkene inserts into the metal-nitrogen bond. This forms the five-membered pyrrolidine (B122466) ring and creates a new metal-carbon bond, resulting in a spirocyclic metal-alkyl intermediate. ilpi.com This step is typically the rate-determining step of the catalytic cycle. libretexts.org

Protonolysis and Catalyst Regeneration: A second molecule of the aminoalkene starting material protonates the metal-carbon bond of the spirocyclic intermediate. This releases the final 1-azaspiro[4.5]decane product and regenerates the active metal-amido catalyst, allowing the catalytic cycle to continue. libretexts.org

This atom-economical approach directly constructs the desired spirocyclic amine scaffold in a single, efficient transformation. ilpi.com Other modern methods for synthesizing related spirocyclic amines include tandem radical addition/dearomatizing cyclization nih.gov and photoredox-catalyzed hydroaminoalkylation followed by intramolecular SNAr cyclization. nih.gov

Binding Free Energy Calculations in Scaffold-Based Research

In scaffold-based drug discovery, the 1-azaspiro[4.5]decane core serves as a rigid framework upon which various functional groups are placed to optimize binding to a protein target. Predicting the binding affinity (most rigorously quantified by the binding free energy, ΔG) is a primary goal of computational chemistry in this field. nih.govnih.gov

Binding free energy calculations estimate the strength of the non-covalent association between a ligand and its receptor. Methods range from computationally inexpensive but less accurate scoring functions to highly rigorous but demanding alchemical free energy calculations.

End-Point Methods (MM/PBSA and MM/GBSA): The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. They are often used to re-rank docking poses or analyze MD trajectories. mdpi.com

Alchemical Free Energy Calculations: These are among the most accurate methods available. Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) calculate the relative binding free energy (ΔΔG) between two similar ligands. This is achieved by computationally "mutating" one ligand into another in a series of small steps, both in solution and when bound to the protein. These methods are particularly powerful for guiding lead optimization, as they can accurately predict the affinity change resulting from a small chemical modification to the scaffold. amazonaws.com

A modern approach applicable to diverse scaffolds is the Alchemical Transfer Method for Relative Binding Free Energy (ATM-RBFE). researchgate.net This method involves a novel coordinate perturbation that swaps the positions of two ligands, one in the binding site and one in the bulk solvent, within a single simulation box, providing a robust route to calculating relative binding affinities. researchgate.net The strong correlation often observed between calculated and experimental binding free energies validates the predictive power of these methods in active drug discovery projects. amazonaws.com

Table 3: Representative Performance of FEP+ in Prospective Drug Discovery Projects

Project/TargetNumber of LigandsR² (Correlation)RMSE (kcal/mol)
Kinase A 250.551.15
Protease B 380.610.98
Nuclear Receptor C 190.481.30
Ion Channel D 310.521.22

Data adapted from large-scale industrial studies to show typical performance metrics. R² measures the correlation between predicted and experimental values, while RMSE (Root-Mean-Square Error) indicates the average prediction error. amazonaws.com

1 Azaspiro 4.5 Decan 8 Ylmethanamine As a Synthetic Building Block and Scaffold

Role in the Synthesis of Complex Molecules and Natural Products

The 1-azaspiro[4.5]decane scaffold is a key constituent in the synthesis of a variety of complex molecules, though its direct incorporation from a pre-formed natural product is less common than its use as a synthetic building block to mimic natural product motifs. The utility of this scaffold lies in its ability to generate structurally diverse molecules with potential therapeutic applications.

Researchers have successfully synthesized a range of bioactive compounds by modifying the azaspiro[4.5]decane core. For instance, derivatives have been developed as potent inhibitors for the SHP2 enzyme, a critical regulator in cellular signaling pathways implicated in cancer and developmental disorders. nih.gov In one study, a structure-based design approach led to the discovery of a potent SHP2 allosteric inhibitor, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govpatsnap.comtriazin-4(3H)-one, highlighting the scaffold's role in creating highly specific enzyme inhibitors. nih.gov

Furthermore, the versatility of the azaspiro[4.5]decane framework is demonstrated in the development of antiviral agents. A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their activity against human coronavirus. nih.gov The findings identified the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as a promising structure for the development of antiviral drugs. nih.gov

The scaffold has also been employed in the creation of muscarinic agonists. By incorporating a tetrahydrofuran (B95107) ring moiety into an 8-azaspiro[4.5]decane skeleton, researchers designed and synthesized a series of 1-oxa-8-azaspiro[4.5]decanes as potential treatments for dementia of the Alzheimer's type. nih.gov

While not a direct precursor, the synthesis of these complex molecules often involves multi-step processes where the azaspiro[4.5]decane ring system is constructed. Methods include the transformation of anilines via oxidative dearomatization and palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes to create the 1-azaspiro[4.5]decane scaffold. researchgate.net

Table 1: Examples of Complex Molecules Derived from the Azaspiro[4.5]decane Scaffold

Molecule ClassSpecific ScaffoldBiological Target/Application
Enzyme Inhibitors2-oxa-8-azaspiro[4.5]decaneSHP2 allosteric inhibitors for potential cancer therapy. nih.govnih.gov
Antiviral Agents1-thia-4-azaspiro[4.5]decan-3-oneInhibition of human coronavirus 229E replication. nih.gov
Muscarinic Agonists1-oxa-8-azaspiro[4.5]decaneM1 muscarinic agonists for potential treatment of Alzheimer's disease. nih.gov
GABA-Uptake Inhibitors2-azaspiro[4.5]decane-6-carboxylatesInhibition of GABA uptake in the central nervous system. nih.gov

Scaffold Design Principles for Novel Azaspiro[4.5]decanes in Chemical Discovery

The design of novel molecules based on the azaspiro[4.5]decane scaffold is guided by several key principles aimed at optimizing their interaction with biological targets. The inherent structural features of this scaffold make it a valuable starting point for chemical discovery.

One of the primary design principles is the use of the spirocyclic system to introduce conformational rigidity. Unlike more flexible aliphatic or cyclic systems, the spiro junction locks the two rings in a defined spatial orientation. This conformational restriction can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. Novel GABA analogous spirocyclic amino acid esters were prepared as conformationally restricted analogues of GABA. nih.gov

Another key principle is the scaffold's utility in exploring three-dimensional chemical space. The non-planar nature of the azaspiro[4.5]decane framework allows for the attachment of substituents in well-defined vectors, which is crucial for probing the binding pockets of proteins and other biological macromolecules. This is a departure from the often flat structures of traditional aromatic-based compounds.

Structure-Activity Relationship (SAR) studies are central to the design process. By systematically modifying the azaspiro[4.5]decane core—for example, by altering substituents on the nitrogen atom or the carbocyclic ring—chemists can fine-tune the pharmacological properties of the resulting compounds. For instance, in the development of M1 muscarinic agonists, systematic modifications of the initial lead compound led to derivatives with improved selectivity and potent antiamnesic activity. nih.gov Similarly, research into GABA uptake inhibitors revealed a strong dependence of activity on the length of the alkyl chain in N-arylalkyl substituents. nih.gov

The synthesis of the scaffold itself is also a design consideration. Efficient, one-step synthetic methods, such as the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides, have been developed to produce diazaspiro[4.5]decane scaffolds with exocyclic double bonds, forming three carbon-carbon bonds in a single domino reaction. rsc.org

Table 2: Key Scaffold Design Principles for Azaspiro[4.5]decanes

Design PrincipleDescriptionApplication in Chemical Discovery
Conformational Restriction The spirocyclic nature locks the rings in a fixed orientation, reducing flexibility.Enhances binding affinity and selectivity for biological targets by minimizing entropic loss upon binding. nih.gov
Exploration of 3D Chemical Space The non-planar structure allows for precise spatial arrangement of functional groups.Enables the design of molecules that can effectively interact with complex 3D binding sites of proteins.
Structure-Activity Relationship (SAR) Guided Modification Systematic variation of substituents on the scaffold to optimize biological activity.Fine-tunes potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govnih.gov
Bioisosteric Replacement The core scaffold can be used to mimic the structure of other known active molecules.Used in the design of muscarone (B76360) analogues by incorporating the key features into the azaspiro[4.5]decane skeleton. nih.gov
Synthetic Accessibility Development of efficient and versatile synthetic routes to the core scaffold.Enables the rapid generation of diverse derivatives for screening and optimization. researchgate.netrsc.org

Applications in Chemical Library Synthesis for Research Screening

The 1-azaspiro[4.5]decane scaffold is an ideal framework for the construction of chemical libraries intended for high-throughput screening. A chemical library is a collection of diverse, stored chemicals used in drug discovery and other research endeavors. The structural rigidity and synthetic tractability of the azaspiro[4.5]decane core allow for the systematic generation of a large number of related compounds, each with unique substitutions.

The synthesis of a series of 1-thia-4-azaspiro[4.5]decan-3-ones to screen for anti-coronavirus activity is a prime example of this application. nih.gov By varying the substituents at different positions on the scaffold, a library of compounds was created and tested, leading to the identification of potent inhibitors of human coronavirus replication. nih.gov

Similarly, in the search for novel GABA uptake inhibitors, a library of spirocyclic amino acid esters was prepared and investigated. nih.gov This systematic approach allowed researchers to identify key structural features required for activity.

Patent literature also provides evidence for the use of this scaffold in library synthesis. A patent for azaspiro[4.5]decane derivatives for the treatment of pain describes a general formula with multiple variable substituents (A1, X, A2, Rr, R2′, W1, R3′, R4′), indicating the potential for creating a vast library of compounds for screening against sodium channels. patsnap.com

The development of 1-oxa-8-azaspiro[4.5]decan-3-ol as a building block for more complex molecules further underscores its utility in library synthesis for discovering compounds with potential biological activity. These libraries are crucial in the early stages of drug discovery, allowing for the rapid identification of "hit" compounds that can be further optimized into lead candidates.

Table 3: Application of Azaspiro[4.5]decane Scaffolds in Chemical Library Synthesis

Library ScaffoldResearch AreaPurpose of LibraryOutcome
1-Thia-4-azaspiro[4.5]decan-3-onesAntiviral ResearchScreening for inhibitors of human coronavirus and influenza virus.Identification of compounds that inhibit human coronavirus 229E replication. nih.gov
2-Azaspiro[4.5]decane-6-carboxylatesNeuroscienceInvestigation of interaction with GABA-A/B receptors and the GABA uptake system.Discovery of active GABA uptake inhibitors and elucidation of structure-activity relationships. nih.gov
General Azaspiro[4.5]decanesPain ManagementTo discover novel sodium channel blockers for the treatment of pain.Patenting of a class of compounds with potential therapeutic use. patsnap.com
1-Oxa-8-azaspiro[4.5]decanesNeurodegenerative DiseaseTo develop M1 muscarinic agonists for Alzheimer's disease.Identification of compounds with preferential M1 receptor affinity and potent antiamnesic activity. nih.gov

Advanced Characterization Methodologies for 1 Azaspiro 4.5 Decan 8 Ylmethanamine Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition, distinguishing between molecules that have the same nominal mass but different chemical formulas.

In the synthesis of azaspiro derivatives, HRMS is employed as a final check to confirm that the target molecule has been successfully formed. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula, researchers can validate the identity of the compound. For instance, in the characterization of novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives, electrospray ionization (ESI) is a common HRMS method used to generate protonated molecular ions [M+H]⁺, whose exact masses are then measured and compared against calculated values. nih.gov This comparison provides definitive evidence for the molecular formula of the synthesized derivatives. nih.govresearchgate.net

Table 1: Illustrative HRMS Data for 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide C₁₇H₂₅N₄O₂ 317.4125 317.1975
(S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide C₂₀H₃₁N₄O₂ 359.4935 359.3998
(S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide C₂₂H₂₇N₄O₂ 379.2129 379.3060
(S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide C₂₃H₂₉N₄O₂ 393.2285 393.4768

Data sourced from a study on triazaspiro[4.5]decan-2-one derivatives, demonstrating the application of HRMS (ESI) for molecular formula confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the detailed molecular structure of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling). For azaspiro[4.5]decane derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the spirocyclic core, as well as any substituents. nih.gov

¹³C NMR: This method provides a count of the non-equivalent carbon atoms in a molecule. The chemical shift of each carbon signal indicates its functional type (alkane, amine-adjacent, etc.). nih.govmdpi.com

2D NMR Techniques: For complex structures like 1-Azaspiro[4.5]decan-8-ylmethanamine derivatives, 1D spectra can be difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. ipb.ptpitt.edunumberanalytics.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. mdpi.comipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly with the carbon atoms to which they are attached. mdpi.comnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire carbon skeleton and linking different fragments of the molecule. mdpi.comnumberanalytics.com

Together, these NMR techniques allow for a complete and detailed assignment of the molecule's constitution. researchgate.netmdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for an (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide Derivative

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Methyl (on C3) 1.19 (d) 16.17
Methylene/Methine (spiro core) 1.67-2.16 (m), 3.04-3.71 (m) 29.24, 31.72, 41.92, 48.04, 48.73
C3 (chiral center) 3.63-3.04 (m) 52.40
C5 (spiro center) - 73.55
Benzyl CH₂ 4.33 (s) 58.59
Aromatic (benzyl) 7.43-7.55 (m) 128.80, 129.53, 131.10, 131.12
Carbonyl (amide) - 169.31
Carbonyl (ring) - 175.14

Data are illustrative and sourced from a published analysis of a related spiro compound. nih.gov Chemical shifts are reported in parts per million (ppm) and multiplicities are abbreviated as s (singlet), d (doublet), m (multiplet).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule. youtube.com The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the absorbance or transmittance of light as a function of wavenumber (cm⁻¹), revealing characteristic peaks for different functional groups. youtube.comlibretexts.org

For this compound and its derivatives, IR spectroscopy can quickly confirm the presence of key structural features. The primary amine (-NH₂) group, for example, typically shows a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. pressbooks.pub The C-H stretching vibrations of the alkane portions of the spirocyclic rings appear as strong absorptions between 2850 and 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional Group Bond Vibration Type Characteristic Absorption Range (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500 (often two peaks)
Alkane C-H Stretch 2850 - 2960
Amine C-N Stretch 1020 - 1250
Alkane C-H Bend 1350 - 1470

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. researchpublish.com This technique involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. mdpi.comnih.gov

This analysis provides highly accurate data on bond lengths, bond angles, and torsional angles. For chiral molecules such as derivatives of this compound, X-ray crystallography can unequivocally establish the absolute configuration of stereocenters, which is crucial for understanding structure-activity relationships. nih.gov The technique was successfully used to determine the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane to be S, which was vital for its selection for further studies. nih.gov The determination of an unknown structure generally involves deducing the unit cell's shape and size from diffraction line positions, computing the number of atoms per unit cell, and finally deducing atomic positions from the intensities of the diffraction lines. researchpublish.com

Table 4: Example of Data Obtained from Single-Crystal X-ray Analysis of a Spiro Compound

Parameter Description
Crystal System The geometric system in which the crystal is classified (e.g., Monoclinic, Triclinic). mdpi.comunamur.be
Space Group The symmetry group of the crystal structure (e.g., P2₁/n). mdpi.com
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-C, C-N, C-O). unamur.be
Bond Angles (°) Angles formed by three connected atoms.
Torsional Angles (°) Dihedral angles defining the conformation of the molecule.

This table outlines the type of information generated from an X-ray crystallographic experiment. researchpublish.comunamur.be

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating a target compound from impurities, byproducts, and unreacted starting materials, thereby allowing for the assessment of its purity. For chiral derivatives, specialized chiral chromatography is essential to separate and quantify the enantiomers, a measure known as enantiomeric excess (ee). nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for determining the enantiomeric purity of chiral compounds. mdpi.com The method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, causing them to travel through the column at different rates and elute at different times. rsc.orgmdpi.com By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. rsc.org

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for both chiral and achiral purifications. americanpharmaceuticalreview.comchromatographytoday.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and faster post-purification sample processing. chromatographytoday.comnih.gov It is highly effective for separating enantiomers on both analytical and preparative scales. americanpharmaceuticalreview.comnih.gov

Table 5: Example of Chiral HPLC Method for Enantiomeric Excess Determination

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Chiralpak OJ-H
Mobile Phase Hexane / Isopropanol (99:1)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Result (Example) tR = 7.2 min (minor enantiomer), tR = 8.7 min (major enantiomer)

Data sourced from a study determining the enantiomeric excess of a chiral compound after esterification. rsc.org tR refers to the retention time.

Green Chemistry Principles in the Synthesis of 1 Azaspiro 4.5 Decan 8 Ylmethanamine

Atom Economy Maximization in Azaspirodecane Synthesis

Atom economy is a core principle of green chemistry that focuses on designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the desired product. primescholars.comacs.org Reactions with high atom economy are inherently more efficient and generate less waste. langholmandcanonbieschools.dumgal.sch.uk For the synthesis of the 1-Azaspiro[4.5]decan-8-ylmethanamine scaffold, several reaction types are particularly noteworthy for their potential to maximize atom economy.

Addition reactions, such as cycloadditions, are prime examples of atom-economical transformations as they involve the combination of reactants without the loss of atoms. jocpr.comscranton.edu The Diels-Alder reaction, for instance, is a powerful tool for constructing cyclic systems and can be highly atom-efficient. nih.gov The synthesis of spirocyclic systems, including the azaspiro[4.5]decane core, can benefit from such strategies. For example, the diastereoselective synthesis of a spirocyclic system has been achieved through a Diels-Alder reaction, showcasing the potential for high atom economy in constructing these complex scaffolds. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are another excellent strategy for maximizing atom economy. nih.gov The one-pot synthesis of functionalized tetrahydropyridines through an MCR highlights the efficiency of this approach in creating N-heterocycles. rsc.org Employing MCRs in the synthesis of this compound could significantly reduce the number of synthetic steps and the amount of waste generated.

Rearrangement reactions also exhibit 100% atom economy by their very nature, as all atoms of the reactant are present in the rearranged product. scranton.edu While not always directly applicable to the construction of the entire azaspirodecane framework, they can be valuable in specific transformations within the synthetic sequence.

The table below illustrates the atom economy of different reaction types relevant to the synthesis of azaspirocyclic compounds.

Reaction TypeGeneral Transformation% Atom EconomyRelevance to Azaspirodecane Synthesis
Addition (Diels-Alder) Diene + Dienophile → Cyclohexene derivative100%Construction of the carbocyclic ring of the spiro-system. nih.gov
Multicomponent Reaction A + B + C → A-B-CHighEfficient, one-pot formation of highly functionalized heterocyclic rings. rsc.org
Substitution R-X + Y → R-Y + X<100%Often necessary for introducing functional groups, but generates byproducts. scranton.edu
Elimination A-B → A=B + small molecule<100%Generates waste, less desirable from an atom economy perspective.
Rearrangement Isomerization100%Intramolecular reorganization of atoms with no loss of material. scranton.edu

By prioritizing reaction methodologies like cycloadditions and multicomponent reactions, the synthesis of this compound can be designed to be more sustainable and efficient.

Strategies for Waste Minimization in Synthetic Protocols

Minimizing waste is a critical aspect of green chemistry, directly linked to both environmental impact and economic viability. The use of catalytic reactions, which employ small amounts of a substance to drive a reaction without being consumed, is a cornerstone of waste reduction. langholmandcanonbieschools.dumgal.sch.uk Catalysts can be recovered and reused, and they often enable reactions with higher selectivity, further reducing the formation of unwanted byproducts. langholmandcanonbieschools.dumgal.sch.uk

In the context of synthesizing azaspiro compounds, several catalytic approaches can significantly minimize waste. For instance, the synthesis of spiro-benzo nih.govacs.orgdiazepine derivatives has been achieved using a reusable nano-titania catalyst. nih.gov This highlights the potential for employing solid-supported catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing waste. The development of new reactions that require fewer starting materials and produce less waste is often facilitated by the use of catalysts. langholmandcanonbieschools.dumgal.sch.uk

Another key strategy is the avoidance of stoichiometric reagents, particularly in oxidation and reduction steps, which are notoriously atom-uneconomical. nih.gov For example, the Dess-Martin oxidation of an alcohol uses a reagent with a high molecular weight to remove just two hydrogen atoms, leading to significant waste. nih.gov The Gabriel synthesis of amines is another example of a reaction with very low atom economy due to the formation of stoichiometric amounts of phthalic acid derivatives as byproducts. primescholars.com Alternative, more atom-economical methods for amine synthesis are therefore highly desirable.

The challenge of waste in chemical synthesis is particularly evident in processes like solid-phase peptide synthesis (SPPS), which traditionally uses large excesses of reagents and solvents. nih.govnih.gov While not directly analogous to the synthesis of this compound, the principles of waste reduction being developed in this field, such as the use of rotating bed reactors to reduce solvent consumption, offer valuable insights. nih.gov

Utilization of Green Solvents and Solvent-Free Reaction Conditions

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the total mass in a reaction and posing risks due to their toxicity and volatility. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. acsgcipr.orgjetir.org

Water is an attractive green solvent due to its availability, non-toxicity, and non-flammability. jetir.orgmdpi.com While the solubility of organic compounds in water can be a challenge, its unique properties can sometimes be leveraged to promote specific reactions. mdpi.com The use of water as a solvent has been demonstrated in the synthesis of various heterocyclic compounds. mdpi.com

Other alternative solvents that are gaining traction include:

Bio-based solvents: Derived from renewable resources like plants, these solvents offer a more sustainable alternative to petrochemical-based solvents. sigmaaldrich.commdpi.com Examples include bio-ethanol and Cyrene™, which can be a replacement for NMP and DMF. sigmaaldrich.com

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. jetir.orgmdpi.com Their properties can be tuned by changing the cation and anion.

Supercritical fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the product by depressurization. jetir.org

The choice of a green solvent is not always a simple "drop-in" replacement, as the solvent can significantly affect reaction rates and selectivities. acsgcipr.org A holistic approach is necessary, considering the entire process, including solvent recovery and recycling. acsgcipr.org

Solvent-free reactions represent the ideal scenario from a green chemistry perspective. jetir.org Microwave-assisted organic synthesis (MAOS) can often be performed without a solvent, leading to shorter reaction times and higher yields. nih.gov The synthesis of spiro-benzo nih.govacs.orgdiazepines has been successfully carried out under solvent-free microwave irradiation, demonstrating the feasibility of this approach for related heterocyclic structures. nih.gov

The following table summarizes some green solvent alternatives and their potential applications.

Green SolventKey PropertiesPotential Application in Azaspirodecane Synthesis
Water Non-toxic, non-flammable, widely available. mdpi.comAs a medium for specific steps, particularly those involving water-soluble intermediates or catalysts.
Bio-solvents (e.g., Ethanol, Cyrene™) Derived from renewable resources, often biodegradable. sigmaaldrich.comReplacement for traditional volatile organic compounds (VOCs).
Ionic Liquids Low vapor pressure, tunable properties. mdpi.comAs reaction media to enhance reaction rates or facilitate catalyst recycling.
Solvent-Free (e.g., MAOS) No solvent waste, often faster reactions. nih.govFor cyclization or condensation steps in the synthetic route.

Catalytic Approaches for Sustainable Azaspirodecane Synthesis

Catalysis is a powerful tool for achieving sustainable chemical synthesis by enabling more efficient and selective reactions with reduced waste. nih.gov The development of novel catalytic systems is crucial for the environmentally benign synthesis of complex molecules like this compound.

Several catalytic strategies are particularly relevant for the synthesis of the azaspirodecane core and related N-heterocycles:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from ketones, a key transformation in the synthesis of many pharmaceuticals. nih.gov This approach is highly sustainable and can lead to products with high enantiomeric purity.

Organocatalysis: This involves the use of small organic molecules as catalysts, avoiding the need for potentially toxic or expensive metals. Organocatalysis has been successfully applied to the synthesis of various heterocyclic compounds.

Metal Catalysis: Transition metals like palladium, copper, and gold are highly effective catalysts for a wide range of organic transformations. rsc.orgacs.orgnih.gov For instance, a gold-catalyzed intramolecular dearomatization of phenols has been developed for the efficient synthesis of 2-azaspiro[4.5]decan-3-ones. nih.gov Similarly, a copper(I)-catalyzed cycloisomerization has been used to create C2-spiropseudoindoxyl compounds. acs.org The use of palladium nanoparticles on a green support has also been shown to be effective for the hydrogenation of N-heteroarenes in water. rsc.org

The catalytic asymmetric synthesis of spirooxindoles, a class of compounds with a spirocyclic core, has seen significant advancements, demonstrating the power of catalysis in constructing these challenging structures. nih.gov These methodologies often rely on the use of chiral catalysts to control the stereochemistry of the product, which is crucial for the biological activity of many pharmaceutical compounds.

Process Intensification and Streamlining of Synthetic Routes for Environmental Benefit

Process intensification refers to the development of innovative technologies and methods that lead to smaller, cleaner, and more energy-efficient chemical processes. frontiersin.orgresearchgate.netresearchgate.net For the synthesis of this compound, process intensification can offer significant environmental benefits by reducing reaction times, improving yields, and enhancing safety.

Key process intensification techniques include:

Flow Chemistry: Conducting reactions in continuous flow reactors rather than in traditional batch reactors offers several advantages, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety. nih.govfrontiersin.orgunito.it Flow chemistry allows for the seamless integration of multiple reaction steps, reducing the need for intermediate purification and minimizing waste. acs.org The biocatalytic synthesis of amines has been successfully implemented in continuous flow systems. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in shorter times compared to conventional heating. nih.govrsc.org This technique can also enable reactions to be carried out under solvent-free conditions, further enhancing its green credentials.

Ultrasound: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by promoting mixing and mass transfer. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.